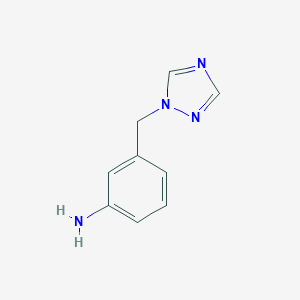

3-(1H-1,2,4-triazol-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFINNEVQJQXPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424311 | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127988-22-1 | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Compound CAS 127988-22-1

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

CAS Number: 127988-22-1 Chemical Name: 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Molecular Formula: C₉H₁₀N₄[1] Molecular Weight: 174.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 174.20 g/mol | [1] |

| Molecular Formula | C₉H₁₀N₄ | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 174.090546336 Da | [1] |

| Monoisotopic Mass | 174.090546336 Da | [1] |

| Topological Polar Surface Area | 56.7 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbon atoms in the aniline and triazole rings, as well as the methylene carbon. A predicted ¹³C NMR spectrum is available on public databases such as PubChem.[1]

-

FT-IR: The infrared spectrum of similar triazole compounds shows characteristic absorption peaks for C-H aromatic vibrations (around 3000-3100 cm⁻¹) and N-H stretching of the amino group (around 3200-3400 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, a general synthetic approach can be proposed based on established methods for analogous compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

References

A Technical Guide to the Biological Activities of Triazole-Aniline Hybrids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of triazole-aniline hybrids, molecules of significant interest in medicinal chemistry. By merging the stable, versatile 1,2,3- or 1,2,4-triazole ring with the pharmacologically relevant aniline scaffold, researchers have developed a plethora of compounds with potent biological activities. This document details their anticancer, antimicrobial, antifungal, and antiviral properties, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways to facilitate further research and development.

Anticancer Activity

Triazole-aniline hybrids have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The hybridization of the triazole moiety with other anticancer pharmacophores is a key strategy in developing these potent compounds[1].

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected triazole-aniline hybrids and related structures, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Hybrid Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,2,3-Triazole-Oxydianiline-Maleimide Hybrid 5 | MCF-7 (Breast) | 5.03 | Doxorubicin | 3.16 |

| Quinoline-1,2,3-Triazole-Aniline Hybrid 11g | HIV-1 infected cells | 0.388 | AZT | 0.0909 |

| Quinoline-1,2,3-Triazole-Aniline Hybrid 11h | HIV-1 infected cells | 0.01032 | AZT | 0.0909 |

| Quinoline-1,2,3-Triazole-Aniline Hybrid 11i | HIV-1 infected cells | 0.167 | AZT | 0.0909 |

| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast) | <10 ( >30% inhib.) | - | - |

| 1,2,3-Triazole-Amino Acid Conjugates | HepG2 (Liver) | <10 ( >30% inhib.) | - | - |

Data sourced from references[2][3][4]. Note: The activity of quinoline-triazole-aniline hybrids against HIV-1 is included here due to its relevance in antiretroviral therapy, which is often discussed alongside anticancer research.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which triazole-aniline hybrids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated via two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Anticancer compounds can trigger these pathways by causing cellular stress, such as DNA damage[5][6].

The diagram below illustrates the key events in the intrinsic and extrinsic apoptotic pathways, which are common targets for anticancer drugs.

Mechanism of Action: Cell Cycle Arrest

In addition to apoptosis, many chemotherapeutic agents, including potentially triazole-aniline hybrids, can induce cell cycle arrest. By halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), these compounds prevent cancer cells from proliferating and can provide time for DNA repair mechanisms or, failing that, trigger apoptosis[7][8]. DNA damage is a common trigger for the activation of checkpoint signaling cascades[7].

The following diagram illustrates the signaling cascade leading to G2/M cell cycle arrest following DNA damage.

Antimicrobial and Antifungal Activity

The structural features of triazole-aniline hybrids make them effective agents against various microbial pathogens. The triazole moiety is a well-known pharmacophore in clinically used antifungal drugs like fluconazole, and its hybridization with aniline derivatives has yielded compounds with potent antibacterial and antifungal properties[9][10].

Quantitative Antimicrobial and Antifungal Data

The table below presents the Minimum Inhibitory Concentration (MIC) and other inhibitory values for selected triazole-aniline hybrids against various bacterial and fungal strains.

| Compound/Hybrid Class | Microbial Strain | MIC (µM) | IC50 (µM) | Reference Compound | MIC/IC50 (µM) |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 6.1 | - | Ciprofloxacin | 4.7 |

| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 5.2 | - | Ciprofloxacin | 4.7 |

| Triazole-Dipeptide Hybrid 7a | Aspergillus versicolor | - | 169.94 | Fluconazole | 254.01 |

| Triazole-Dipeptide Hybrid 7a | Aspergillus flavus | - | 176.69 | Fluconazole | - |

| Triazole-Dioxolane Hybrid 4d | Various fungi | 6.5 µg/mL | - | Ketoconazole | 12.5 µg/mL |

Data sourced from references[6][11][12].

Mechanism of Action: Enzyme Inhibition

A key target for antibacterial triazole hybrids is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, the compounds prevent the negative supercoiling of DNA, leading to replication fork stalling and bacterial cell death[11][13].

The primary mechanism for azole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death[6].

Antiviral Activity

The versatility of the triazole scaffold extends to antiviral applications. Triazole-aniline hybrids and related structures have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses[14][15]. Their mechanisms often involve the inhibition of essential viral enzymes, such as proteases.

Quantitative Antiviral Data

The table below shows the antiviral efficacy of selected triazole-containing hybrids.

| Compound/Hybrid Class | Virus Strain | Activity Metric | Value (µM) | Reference Compound |

| Quinoline-1,2,3-Triazole-Aniline Hybrid 11h | HIV-1 (wild-type) | IC50 | 0.01032 | AZT |

| Phenylpyrazolone-1,2,3-triazole Hybrid 6i | SARS-CoV-2 Mpro | IC50 | 3.16 | GC-376 |

| Phenylpyrazolone-1,2,3-triazole Hybrid 5 | Varicella-zoster virus | EC50 | 8.38 | - |

Data sourced from references[2].

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation and comparison of the biological activities of novel compounds. This section provides protocols for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[11].

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 8x10³ cells/well) in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[16].

-

Compound Treatment: Prepare serial dilutions of the triazole-aniline hybrid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours)[16].

-

MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form[3][16].

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[11].

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if available[3].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[17]. The broth microdilution method is commonly used.

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth (turbidity) after incubation is the MIC.

Methodology:

-

Inoculum Preparation: Streak the test microorganism (e.g., S. aureus) onto a suitable agar plate and incubate. Pick several colonies to inoculate a broth (e.g., Mueller-Hinton Broth - MHB) and incubate until it reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well)[4][18].

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazole-aniline hybrid compound in MHB. Typically, 50-100 µL of broth is used per well. Leave a well for a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Inoculation: Add the standardized inoculum to each well (except the negative control) to reach the final volume and cell density.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours[4].

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[17]. The results can also be read using a plate reader.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid in an ATP-dependent reaction. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the faster-migrating supercoiled form.

Methodology:

-

Reaction Setup: In a microfuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of E. coli DNA gyrase enzyme. The total reaction volume is typically 20-30 µL. Include a no-enzyme control and a no-inhibitor control.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a detergent (e.g., SDS) and EDTA[19]. A chloroform/isoamyl alcohol extraction can be performed to remove the protein.

-

Agarose Gel Electrophoresis: Load the aqueous phase of each reaction onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes).

-

Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid. The concentration of the compound that inhibits supercoiling by 50% (IC50) can be determined by densitometry.

CYP51 Inhibition Assay

A fluorescence-based assay is a common high-throughput method to screen for inhibitors of CYP51[20][21].

Principle: A non-fluorescent substrate (e.g., BOMCC) is metabolized by recombinant CYP51 enzyme into a fluorescent product. An inhibitor will block this conversion, resulting in a reduced fluorescence signal.

Methodology:

-

Reaction Setup: In a 96-well plate, add assay buffer (e.g., potassium phosphate buffer), recombinant human CYP51 enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes)[20].

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate (e.g., BOMCC) and an NADPH regenerating system[21].

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths[21].

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. topogen.com [topogen.com]

- 20. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 21. cypex.co.uk [cypex.co.uk]

An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural features and diverse pharmacological activities of 1,2,4-triazole derivatives have established them as a significant scaffold in medicinal chemistry. When incorporated with an aniline moiety, these compounds exhibit a broad spectrum of biological effects, including potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive review of 1,2,4-triazole containing anilines, focusing on their synthesis, detailed experimental protocols, quantitative biological data, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of 1,2,4-Triazole Containing Anilines

The synthesis of 1,2,4-triazole containing anilines can be achieved through several established methods, most notably variations of the Pellizzari and Einhorn-Brunner reactions, as well as more modern synthetic strategies. These methods offer versatility in introducing a wide range of substituents to both the triazole and aniline rings, allowing for the fine-tuning of their physicochemical and biological properties.

A common and effective approach involves a multi-step synthesis commencing with the reaction of a substituted aniline with a reagent that introduces the triazole precursor, followed by cyclization to form the 1,2,4-triazole ring. One such pathway is the conversion of an aniline to an intermediate that is then reacted with a hydrazine derivative.

The following diagram illustrates a general workflow for the synthesis and evaluation of 1,2,4-triazole containing anilines.

Caption: General workflow for the synthesis and biological evaluation of 1,2,4-triazole containing anilines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and replication of research findings. Below are representative protocols for the synthesis of 1,2,4-triazole containing anilines.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

This protocol describes a two-step synthesis starting from 4-bromoaniline.[1]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent, add 1,2,4-triazole (1.2 equivalents) and a base such as potassium carbonate.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to yield the intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline.[1]

Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline

-

The intermediate from Step 1 is dissolved in a suitable solvent like ethanol.

-

A reducing agent, such as tin(II) chloride or catalytic hydrogenation, is used to reduce the nitro group to an amine.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.

Protocol 2: Pellizzari-type Reaction for Substituted 1,2,4-Triazoles

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[2][3][4] This method can be adapted for the synthesis of aniline-containing triazoles.

-

A substituted aniline is first converted to the corresponding benzamide.

-

The benzamide is then reacted with a suitable acylhydrazide in the presence of a dehydrating agent or under high-temperature conditions.

-

Microwave irradiation has been shown to shorten reaction times and improve yields for this reaction.[2]

-

The resulting 1,2,4-triazole derivative is purified by conventional methods.

Protocol 3: Einhorn-Brunner Reaction for N-Substituted 1,2,4-Triazoles

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the reaction of an imide with a hydrazine.[3][5]

-

A substituted aniline can be used to prepare an N-arylimide.

-

The N-arylimide is then reacted with a hydrazine derivative in the presence of a weak acid.

-

The reaction typically proceeds through a cyclodehydration mechanism to afford the desired 1,2,4-triazole.

-

The regioselectivity of the reaction can be influenced by the nature of the substituents on the imide.[5]

Biological Activities

1,2,4-triazole containing anilines have demonstrated significant potential as anticancer and antimicrobial agents. The following tables summarize some of the reported quantitative data for these activities.

Anticancer Activity

The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |

| Compound B | Pancreatic Cancer (PANC1) | 0.17 - 4.29 | [7] |

| Compound C | Hepatocellular Carcinoma (HepG2) | 0.58 - 4.49 | [7] |

| Compound 8c | - | 3.6 (EGFR inhibition) | [8] |

| Diarylurea Derivative 62i | HT-29, H460, MDA-MB-231 | 0.90, 0.85, 1.54 | [9] |

| Naproxen Analogue 81b-c | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 - 12.07 | [9] |

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Ofloxacin Analogue | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |

| Clinafloxacin-Triazole Hybrid | Various bacterial strains | - | [10] |

| Indole-Triazole Derivative 3d | MRSA, C. krusei | 3.125 - 50 | [11] |

| Triazolo Aniline 11b | Staphylococcus aureus, Escherichia coli | - | [12] |

| Bis-1,2,4-triazole Derivative 54 | B. proteus | 0.5 | [9] |

| Ciprofloxacin-1,2,4-triazole Hybrid 29 | MRSA | 0.046 - 3.11 | [9] |

Signaling Pathways

Several studies have indicated that 1,2,4-triazole containing anilines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified include Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin polymerization.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[13][14][15][16][17] Inhibition of this pathway can lead to a reduction in tumor cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole aniline derivatives.

BRAF Signaling Pathway

The BRAF gene is part of the RAS-RAF-MEK-ERK signaling pathway, and mutations in BRAF are common in various cancers, leading to constitutive activation of the pathway.[18][19][20][21][22]

Caption: The BRAF signaling cascade and its inhibition by 1,2,4-triazole aniline derivatives.

Tubulin Polymerization

Microtubules, which are polymers of tubulin, are essential for cell division.[23][24][25][26][27] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by 1,2,4-triazole aniline derivatives, leading to mitotic arrest.

Conclusion

1,2,4-triazole containing anilines represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The data presented in this guide highlight the potent biological activities of these compounds and provide insights into their mechanisms of action. Further research into the optimization of their pharmacological profiles and in vivo efficacy is warranted to translate these promising findings into clinical applications. This in-depth technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BRAF gene signaling pathway [pfocr.wikipathways.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Microtubule - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cytoskeleton.com [cytoskeleton.com]

The Core Mechanism of Triazole-Based Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, represent a cornerstone in the development of potent and selective enzyme inhibitors. Their versatile structure allows for a wide range of chemical modifications, leading to the discovery of drugs with significant therapeutic impact in diverse areas, including antifungal, anticancer, and neurological disorders. This technical guide provides an in-depth exploration of the mechanism of action of triazole-based inhibitors, focusing on their interaction with key enzymes. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Coordination and Binding

The primary mechanism by which many triazole-based inhibitors exert their effect is through the coordination of one of the nitrogen atoms in the triazole ring to a metal ion, most commonly the iron atom within the heme group of cytochrome P450 (CYP) enzymes. This interaction is crucial for the potent inhibition of this enzyme superfamily. Beyond this coordinating bond, the various substituents on the triazole ring engage in additional non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with the amino acid residues lining the active site of the target enzyme. These multiple points of contact contribute to the high affinity and selectivity of these inhibitors.

Key Enzyme Targets and Therapeutic Applications

Lanosterol 14α-Demethylase (CYP51): The Antifungal Powerhouse

The most well-established application of triazole inhibitors is in antifungal therapy. Triazoles like fluconazole and voriconazole target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting CYP51, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors.[1] This alters the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1]

Signaling Pathway: Ergosterol Biosynthesis

Caption: Ergosterol biosynthesis pathway and the site of inhibition by triazole antifungals.

Quantitative Data: Lanosterol 14α-Demethylase (CYP51) Inhibitors

| Compound | Target Organism | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | 0.024 - 3.125 | [4] |

| Voriconazole | Aspergillus fumigatus | 0.4 - 1.27 (µg/ml) | [5] |

| Posaconazole | Trypanosoma cruzi | Varies | [6] |

| Ravuconazole | Trypanosoma cruzi | Varies | [6] |

| Piperidine-based triazole (pta1) | Candida albicans | 0.024 | [4] |

Acetylcholinesterase (AChE): A Target in Neurodegenerative Diseases

Triazole derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[7][8] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9] The triazole moiety can interact with the catalytic and peripheral anionic sites of the AChE enzyme.

Signaling Pathway: Cholinergic Synapse

Caption: Cholinergic synapse showing ACh synthesis, release, and degradation, with the site of triazole inhibition.

Quantitative Data: Acetylcholinesterase (AChE) Inhibitors

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Quinoline-1,2,3-triazole hybrid (23) | 109 | - | Mixed | [7] |

| Thiazoloindazole-based derivative (Tl45b) | 0.071 | - | - | [10] |

| 1,2,3-triazolo[4,5-b]aminoquinoline (5bb) | 12.01 | - | - | |

| Compound 5 (modified tacrine) | 0.26 | - | - | |

| Compound 95 (modified tacrine) | 0.310 | 0.049 | - |

Aromatase (CYP19A1): A Target in Cancer Therapy

Aromatase, another member of the cytochrome P450 superfamily, is responsible for the final step in the biosynthesis of estrogens from androgens.[2][11] In hormone-receptor-positive breast cancer, estrogens promote tumor growth. Triazole-based aromatase inhibitors, such as letrozole and anastrozole, are highly effective in treating this type of cancer in postmenopausal women by blocking estrogen production.[12]

Signaling Pathway: Aromatase and Estrogen Synthesis

Caption: Aromatase pathway for estrogen synthesis and the inhibitory action of triazoles.

Quantitative Data: Aromatase (CYP19A1) Inhibitors

| Compound | IC50 (µM) | Reference |

| Letrozole | 0.002 | [7][13] |

| Anastrozole | Varies | [7] |

| Vorozole | Varies | [7] |

| 1,2,3-Triazole/1,2,4-triazole hybrid (6a) | 0.12 | [7][13] |

| 1,2,3-Triazole/1,2,4-triazole hybrid (6b) | 0.09 | [7][13] |

| 1,2,4-Triazole-containing indole (5) | 0.026 | [13] |

| Triazole-phenstatin hybrid (19e) | Varies | [9] |

Experimental Protocols

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method for determining the inhibitory activity of triazole compounds against recombinant human CYP51 in a reconstituted system.[14][15][16]

Workflow Diagram

Caption: Workflow for an in vitro lanosterol 14α-demethylase (CYP51) inhibition assay.

Methodology

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reconstitute recombinant human CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.

-

Prepare liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.

-

Prepare a stock solution of lanosterol in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the triazole test compounds in the same solvent.

-

-

Enzyme Reconstitution:

-

In a microcentrifuge tube, combine the recombinant CYP51, NADPH-cytochrome P450 reductase, and liposomes.

-

Incubate on ice for a specified time (e.g., 30 minutes) to allow for the formation of the reconstituted enzyme system.

-

-

Inhibition Assay:

-

To the reconstituted enzyme system, add the triazole test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the lanosterol substrate and an NADPH-generating system (or NADPH).

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

-

Vortex vigorously to extract the sterols.

-

Centrifuge to separate the organic and aqueous phases.

-

Transfer the organic phase to a new tube and evaporate the solvent.

-

Reconstitute the dried sterol extract in a suitable solvent for analysis.

-

Analyze the conversion of lanosterol to its demethylated product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[17][18][19]

Workflow Diagram

Caption: Workflow for an acetylcholinesterase (AChE) inhibition assay using Ellman's method.

Methodology

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the buffer.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

-

Prepare a stock solution of acetylthiocholine iodide (ATCI) substrate in the buffer.

-

Prepare serial dilutions of the triazole test compounds in a suitable solvent (e.g., DMSO), then dilute further in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the test compound solution at various concentrations to the sample wells. Add buffer or solvent to the control wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Fluorometric Aromatase (CYP19A1) Inhibition Assay

This high-throughput assay measures aromatase activity by detecting the fluorescence of a product formed from a non-fluorescent substrate.[11][12][20]

Workflow Diagram

Caption: Workflow for a fluorometric aromatase (CYP19A1) inhibition assay.

Methodology

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5).

-

Reconstitute recombinant human aromatase enzyme in the assay buffer.

-

Prepare a stock solution of a fluorogenic aromatase substrate (e.g., a dibenzylfluorescein derivative) in a suitable solvent.

-

Prepare an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the assay buffer.

-

Prepare serial dilutions of the triazole test compounds.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black microplate, add the assay buffer.

-

Add the test compound solution at various concentrations.

-

Add the recombinant aromatase enzyme solution.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.

-

Immediately begin measuring the fluorescence intensity (e.g., excitation at 488 nm and emission at 527 nm) kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Triazole-based compounds have proven to be a remarkably successful class of enzyme inhibitors, with significant contributions to medicine. Their mechanism of action, primarily centered on the coordination with metal centers in enzyme active sites, provides a strong foundation for the rational design of new and improved therapeutic agents. This technical guide has provided an in-depth overview of the mechanisms, key targets, quantitative data, and experimental protocols associated with triazole-based enzyme inhibitors. It is our hope that this resource will be valuable for researchers and professionals in the field, facilitating further advancements in the development of novel and effective enzyme inhibitors for the treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[4] The synthesis involves a two-step procedure: the N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide, followed by the reduction of the nitro intermediate to the desired aniline derivative.

Experimental Protocols

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole

This initial step involves the nucleophilic substitution of bromide from 3-nitrobenzyl bromide by the sodium salt of 1,2,4-triazole.

-

Materials and Reagents:

-

3-Nitrobenzyl bromide

-

1,2,4-Triazole

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole in anhydrous DMF.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add sodium hydride (or sodium metal) portion-wise to the suspension to form the sodium salt of 1,2,4-triazole. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve 3-nitrobenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir to precipitate the product.[4]

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure 1-(3-nitrobenzyl)-1H-1,2,4-triazole as a solid.[4]

-

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of the intermediate to an amine.

-

Materials and Reagents:

-

1-(3-Nitrobenzyl)-1H-1,2,4-triazole

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend 1-(3-nitrobenzyl)-1H-1,2,4-triazole in a mixture of ethanol and water (or an appropriate solvent for the chosen reducing agent).

-

Add the reducing agent (e.g., iron powder and ammonium chloride, or tin(II) chloride in concentrated HCl).

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid inorganic byproducts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Data Presentation

The following table summarizes the expected reaction parameters and yields based on analogous syntheses reported in the literature.[4]

| Step | Reactants | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 3-Nitrobenzyl bromide, 1,2,4-Triazole sodium salt | DMF | Overnight | Room Temp. | ~60-70 |

| 2 | 1-(3-Nitrobenzyl)-1H-1,2,4-triazole, Fe/NH₄Cl | EtOH/H₂O | 2-4 hours | Reflux | ~85-95 |

Visualization of the Synthesis Workflow

The following diagram illustrates the step-by-step synthesis protocol.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives utilizing copper-catalyzed chemical methods. These methodologies offer significant advantages in medicinal chemistry and drug development due to their efficiency, functional group tolerance, and access to a diverse range of molecular scaffolds.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for the synthesis of 1,2,3-triazoles, distinct copper-catalyzed methodologies have been developed for the efficient construction of the isomeric 1,2,4-triazole core. These methods provide a robust platform for the synthesis of compound libraries for drug discovery and the development of novel therapeutic candidates.

This document outlines two primary copper-catalyzed approaches for the synthesis of 1,2,4-triazole derivatives: a one-pot reaction from nitriles and hydroxylamine, and a tandem addition-oxidative cyclization of amidines and nitriles.

Method 1: One-Pot Synthesis from Nitriles and Hydroxylamine

This method provides a straightforward and efficient one-pot synthesis of symmetrically and unsymmetrically substituted 3,5-disubstituted-1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride.[1][2][3][4] The reaction is catalyzed by an inexpensive copper salt, such as copper(II) acetate (Cu(OAc)₂), and proceeds through the sequential formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular dehydration and cyclization.[1][2]

Reaction Scheme:

A possible mechanism for this synthesis involves the initial formation of an amidoxime from a nitrile and hydroxylamine. This is followed by a copper-catalyzed coupling with a second nitrile molecule, leading to an intermediate that undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazole product.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted-1,2,4-triazole derivatives using the one-pot copper-catalyzed method from nitriles and hydroxylamine.

| Entry | R¹ | R² | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-ClC₆H₄ | 4-ClC₆H₄ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 66 | [2] |

| 2 | C₆H₅ | C₆H₅ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 85 | [2] |

| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 81 | [2] |

| 4 | 3-Py | 3-Py | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 83 | [2] |

| 5 | C₆H₅ | CH₃ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 72 | [2] |

Experimental Protocol: General Procedure for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

-

To a sealed reaction tube, add nitrile (R¹CN, 1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).

-

Stir the mixture at 80°C for 2 hours.

-

To the resulting mixture, add the second nitrile (R²CN, 1.0 mmol), copper(II) acetate (Cu(OAc)₂, 0.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol) in dimethyl sulfoxide (DMSO, 2.0 mL).

-

Seal the tube and stir the reaction mixture at 120°C for 24 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Method 2: Tandem Addition-Oxidative Cyclization of Amidines and Nitriles

This approach offers a versatile route to 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles through a copper-catalyzed tandem reaction involving the addition of an amidine to a nitrile, followed by an oxidative cyclization.[5][6][7] This method is notable for its use of molecular oxygen (from air) as the terminal oxidant, making it an environmentally benign process.[5][6]

Reaction Scheme:

The proposed mechanism involves the copper-promoted addition of the amidine to the nitrile, followed by an oxidative N-N bond formation to yield the 1,2,4-triazole ring.[7]

Quantitative Data Summary

The following table presents the reaction conditions and yields for the synthesis of various 1,2,4-triazole derivatives via the copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles.

| Entry | Amidine (R¹) | Nitrile (R²) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzamidine | Benzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 85 | [7] |

| 2 | Benzamidine | 4-Chlorobenzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 82 | [7] |

| 3 | Acetamidine | Benzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 75 | [7] |

| 4 | Benzamidine | Acetonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 78 | [6] |

Experimental Protocol: General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

-

In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (CuBr, 0.05 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Add dimethyl sulfoxide (DMSO, 2.0 mL) as the solvent.

-

Stir the reaction mixture at 120°C under an air atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.

Visualizations

Reaction Mechanism: One-Pot Synthesis from Nitriles and Hydroxylamine

References

- 1. isres.org [isres.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for Electrochemical Evaluation of Triazole Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental setup and electrochemical evaluation of triazole-based corrosion inhibitors. The methodologies outlined below are fundamental for assessing the efficacy of these compounds in protecting metallic surfaces from corrosion, a critical aspect in various industrial applications and in the development of new protective agents.

Introduction

Triazole derivatives are a prominent class of organic compounds extensively studied for their excellent corrosion inhibition properties for various metals and alloys in different corrosive environments. Their effectiveness is attributed to the presence of nitrogen and sulfur heteroatoms and the aromatic ring, which facilitate their adsorption onto the metal surface, forming a protective barrier. This document details the standard experimental procedures for quantifying the inhibitory action of triazole compounds using electrochemical techniques and the classical weight loss method.

Experimental Setup

A standard three-electrode electrochemical cell is employed for the electrochemical measurements.[1][2][3]

-

Working Electrode (WE): The metal specimen to be tested (e.g., carbon steel, copper, aluminum). The specimen is typically embedded in an insulating resin, leaving a defined surface area exposed to the electrolyte (e.g., 1 cm²).[1][4]

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.[1][2] The reference electrode provides a stable potential against which the potential of the working electrode is measured.

-

Counter Electrode (CE): A platinum sheet or graphite rod with a surface area significantly larger than the working electrode is used to complete the electrical circuit.[1][2]

The electrochemical cell is connected to a potentiostat/galvanostat for data acquisition and analysis.[2][3]

Experimental Protocols

Specimen Preparation

Proper preparation of the metal specimens is crucial for obtaining reproducible and reliable results.

-

Mechanical Polishing: The exposed surface of the working electrode is mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.[5]

-

Cleaning: The polished specimen is then rinsed with distilled water, degreased with a suitable organic solvent like acetone or ethanol, and finally dried in a stream of warm air.[6][7]

-

Storage: The cleaned specimens should be stored in a desiccator to prevent atmospheric corrosion before use.[6]

Corrosive Medium

The choice of the corrosive medium depends on the intended application. A common aggressive medium for laboratory studies is a 1 Molar (M) hydrochloric acid (HCl) solution.[2][4] The triazole inhibitor is added to the corrosive medium at various concentrations (e.g., 10⁻⁵ M to 10⁻² M) to evaluate its dose-dependent effect.

Weight Loss Measurements

The weight loss method is a simple and straightforward technique for determining the average corrosion rate.[8][9][10]

-

Initial Weighing: Cleaned and dried metal specimens are accurately weighed using an analytical balance.

-

Immersion: The specimens are immersed in the corrosive medium with and without the triazole inhibitor for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Final Weighing: After the immersion period, the specimens are removed, carefully cleaned to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinsed, dried, and re-weighed.[6]

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (%IE).

Electrochemical Measurements

Before any electrochemical measurement, the working electrode is immersed in the test solution for a certain period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

-

Potential Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s to 1 mV/s).[2][11]

-

Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[1]

-

Inhibitor Efficiency Calculation: The inhibitor efficiency is calculated from the corrosion current densities in the absence (icorr°) and presence (icorr) of the inhibitor.

EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[4][12][13]

-

Frequency Scan: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[1][2]

-

Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

-

Equivalent Circuit Modeling: The experimental data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[12][14]

-

Inhibitor Efficiency Calculation: The inhibitor efficiency is calculated from the charge transfer resistance values in the presence (Rct) and absence (Rct°) of the inhibitor.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Data and Inhibitor Efficiency

| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibitor Efficiency (%IE) |

| Blank | |||

| 1 x 10⁻⁵ | |||

| 1 x 10⁻⁴ | |||

| 1 x 10⁻³ | |||

| 1 x 10⁻² |

Table 2: Potentiodynamic Polarization Data and Inhibitor Efficiency

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibitor Efficiency (%IE) |

| Blank | |||||

| 1 x 10⁻⁵ | |||||

| 1 x 10⁻⁴ | |||||

| 1 x 10⁻³ | |||||

| 1 x 10⁻² |

Table 3: Electrochemical Impedance Spectroscopy Data and Inhibitor Efficiency

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibitor Efficiency (%IE) |

| Blank | |||

| 1 x 10⁻⁵ | |||

| 1 x 10⁻⁴ | |||

| 1 x 10⁻³ | |||

| 1 x 10⁻² |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for evaluating triazole corrosion inhibitors.

Caption: Experimental workflow for triazole corrosion inhibitor evaluation.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. nmfrc.org [nmfrc.org]

- 8. uv.mx [uv.mx]

- 9. researchgate.net [researchgate.net]

- 10. store.astm.org [store.astm.org]

- 11. scispace.com [scispace.com]

- 12. ijcsi.pro [ijcsi.pro]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]

Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,2,4-triazole are recognized as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document focuses on the development of anticancer agents derived from the 3-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold. While comprehensive data on this specific scaffold is emerging, extensive research on closely related 1,2,4-triazole-aniline structures has revealed potent antitumor activities. A notable mechanism of action for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1]

These application notes provide an overview of the anticancer potential of these derivatives, supported by quantitative data from related compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Anticancer Activity of Triazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. It is important to note that while the core focus is on this compound, the presented data includes closely related analogs to provide a broader context of their potential efficacy.

Table 1: In Vitro Cytotoxicity of bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives [3]

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 23j | 10.3 | 6.4 |

| Sorafenib (Reference) | - | - |

Table 2: VEGFR-2 Inhibitory Activity of bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives [3]

| Compound | VEGFR-2 IC50 (nM) |

| 23a | 5.8 |

| 23d | 11.8 |

| 23h | 8.2 |

| 23i | 7.5 |

| 23j | 3.7 |

| 23l | 9.3 |

| 23m | 10.1 |

| 23n | 6.9 |

| Sorafenib (Reference) | 3.12 |

Table 3: In Vitro Cytotoxicity of 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole Derivatives [2]

| Compound | MCF-7 (Breast) IC50 (µg/ml) | HepG2 (Liver) IC50 (µg/ml) |

| 4a | 5.25 | 6.10 |

| 6a | 2.70 | 2.50 |

| Doxorubicin (Reference) | 2.90 | 3.70 |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a general guideline for the synthesis of the title compounds, adapted from procedures for analogous structures.[5]

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole

-

To a solution of 3-nitrobenzyl bromide (0.1 mol) in dimethylformamide (DMF, 100 ml), add 1,2,4-triazole sodium salt (0.1 mol).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and stir to induce crystallization.

-

Collect the crystals by filtration and recrystallize from a suitable solvent like ethyl acetate to obtain the pure product.

Step 2: Reduction to this compound

-

In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(3-nitrobenzyl)-1H-1,2,4-triazole (0.05 mol) and a suitable solvent like ethanol.

-

Heat the mixture to 60°C in a water bath.

-

Add a reducing agent, such as iron powder (0.1 mol) and a catalytic amount of ammonium chloride, in portions with stirring.

-

Continue the reaction for 2 hours after the addition is complete.

-

Filter the hot reaction mixture through celite to remove the iron catalyst.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized triazole derivatives

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Visualizations

Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of triazole derivatives.

Experimental Workflow

Caption: Workflow for the development of anticancer agents.

References

- 1. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synergypublishers.com [synergypublishers.com]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Page loading... [guidechem.com]

Application Notes & Protocols for the Quantification of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline in pharmaceutical formulations. The primary method described is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely accessible technique. Additionally, a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in drug substance and finished product.

Principle

The method separates this compound from potential impurities and degradation products using reverse-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference Standard: Certified this compound.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

-

Reagents: Formic acid (analytical grade).

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

Accurately weigh a portion of the sample (e.g., powder, tablet) equivalent to 10 mg of the active pharmaceutical ingredient (API).

-

Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Summary

The method should be validated according to ICH guidelines. Typical validation parameters and acceptance criteria are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak is well-resolved from placebo and potential impurities. Peak purity should be > 99%. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | 80-120% of the test concentration for assay; LOQ to 120% for impurities. |

| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. |

| Precision (RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. Precision at LOQ should be ≤ 10%. |

| Robustness | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or for stability studies where low-level degradation products are expected.

Principle

The analyte is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

Instrumentation and Materials

-

LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

-

Solvents and Reagents: As per the HPLC-UV method, but with LC-MS grade solvents.

Chromatographic and MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion); IS: Q1 -> Q3 |

Note: The specific m/z transitions for the precursor and product ions need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer.

Standard and Sample Preparation

-

Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples prior to final dilution. For biological samples, protein precipitation or solid-phase extraction would be required.[1][2]

Method Validation Summary

Validation would follow similar principles to the HPLC-UV method but with more stringent criteria for sensitivity.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy (Recovery) | 85.0% to 115.0% at low concentrations; 90.0% to 110.0% at higher concentrations. |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |

| Matrix Effect | Should be assessed to ensure that the sample matrix does not interfere with ionization. |

Logical Flow: Method Selection

Caption: Decision tree for analytical method selection.

References